molecular formula C31H28ClN3O2 B5084478 2-morpholin-4-yl-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide;hydrochloride

2-morpholin-4-yl-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide;hydrochloride

Cat. No.: B5084478
M. Wt: 510.0 g/mol
InChI Key: IMPUDLYXTOCMKB-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide;hydrochloride is a complex organic compound with a molecular formula of C31H27N3O2·HCl. This compound is known for its unique structure, which includes a morpholine ring, a phenylbenzoquinoline moiety, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For instance, the synthesis might involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 4-(2-chloroethyl)morpholine hydrochloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The final product would be purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation might be carried out in an acidic or basic medium, while reduction might require an inert atmosphere to prevent unwanted side reactions. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives. Substitution reactions could result in various substituted morpholine or phenylbenzoquinoline compounds.

Scientific Research Applications

2-morpholin-4-yl-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-morpholin-4-yl-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide include:

Uniqueness

What sets 2-morpholin-4-yl-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide apart is its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-morpholin-4-yl-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O2.ClH/c35-30(21-34-16-18-36-19-17-34)32-25-13-10-24(11-14-25)29-20-27(22-6-2-1-3-7-22)31-26-9-5-4-8-23(26)12-15-28(31)33-29;/h1-15,20H,16-19,21H2,(H,32,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPUDLYXTOCMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)C3=NC4=C(C5=CC=CC=C5C=C4)C(=C3)C6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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